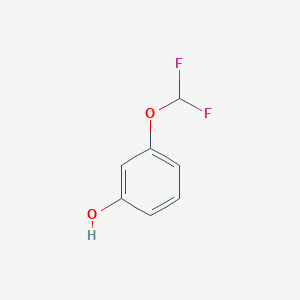

3-(Difluoromethoxy)phenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(difluoromethoxy)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2O2/c8-7(9)11-6-3-1-2-5(10)4-6/h1-4,7,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NETVQEPAYWXLPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20378894 | |

| Record name | 3-(difluoromethoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88798-13-4 | |

| Record name | 3-(difluoromethoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Difluoromethoxy)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-(Difluoromethoxy)phenol CAS number 88798-13-4

An In-Depth Technical Guide to 3-(Difluoromethoxy)phenol for Advanced Research and Development

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of this compound (CAS No. 88798-13-4), a critical building block for professionals in pharmaceutical and agrochemical research. It moves beyond basic data to offer insights into its synthesis, application, and analytical characterization, grounded in established scientific principles and methodologies.

Strategic Importance in Medicinal Chemistry

This compound is a key intermediate valued for the introduction of the difluoromethoxy (-OCF₂H) group into molecular scaffolds. The incorporation of this moiety is a widely used strategy in drug discovery to modulate the physicochemical properties of a parent compound.[1] The difluoromethoxy group can enhance metabolic stability, lipophilicity, and act as a bioisostere for other functional groups, thereby improving the pharmacokinetic and pharmacodynamic profile of drug candidates.[1][2] Its unique electronic properties distinguish it from the more common trifluoromethoxy group, offering a nuanced tool for fine-tuning molecular characteristics.[3]

Physicochemical and Handling Data

Accurate characterization is the foundation of reproducible science. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 88798-13-4 | [4][5][6][7] |

| Molecular Formula | C₇H₆F₂O₂ | [4][8][9] |

| Molecular Weight | 160.12 g/mol | [4][5][8] |

| Appearance | Colorless to light-colored liquid, solid, or semi-solid | [4][5] |

| Melting Point | -10 °C | [4] |

| Purity | Typically ≥95% | [5][10] |

| Storage Conditions | Sealed in a dry environment, store in a freezer under -20°C for long-term stability. | [5] |

| InChI Key | NETVQEPAYWXLPM-UHFFFAOYSA-N | [4][5][8] |

Synthesis Pathway: Difluoromethylation of Phenols

The most common and robust method for synthesizing aryl difluoromethyl ethers like this compound involves the reaction of a corresponding phenol with a difluorocarbene (:CF₂) source.[1] A widely adopted and operationally simple method utilizes sodium chlorodifluoroacetate (ClCF₂CO₂Na) as a bench-stable precursor that generates difluorocarbene upon thermal decarboxylation.[2][11]

Presumed Reaction Mechanism

The transformation is understood to proceed via a two-step mechanism. First, the phenolate, generated in situ under basic conditions, acts as a nucleophile. Second, thermal decarboxylation of sodium chlorodifluoroacetate generates the highly electrophilic difluorocarbene, which is immediately trapped by the phenolate. Subsequent protonation yields the final aryl difluoromethyl ether product.[11]

Caption: Synthesis workflow for this compound.

Experimental Protocol: General Difluoromethylation

This protocol is adapted from a standard procedure for the difluoromethylation of phenols and serves as a robust starting point for synthesis.[2]

-

Vessel Preparation: To a dry round-bottomed flask equipped with a magnetic stir bar, add the starting phenol (e.g., resorcinol, 1.0 equiv) and a suitable base such as cesium carbonate (1.5 equiv).

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add dry N,N-Dimethylformamide (DMF) via syringe and begin stirring.

-

Reagent Addition: Add sodium chlorodifluoroacetate (2.5 equiv) to the stirring mixture.

-

Reaction Conditions: Heat the reaction mixture to 110-120 °C in an oil bath. Vigorous gas evolution is typically observed.[2] The reaction is maintained at this temperature for 2-4 hours.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Cool the reaction to room temperature. Dilute with deionized water and transfer to a separatory funnel.

-

Extraction: Extract the aqueous phase with an organic solvent such as ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Analytical Characterization

Robust analytical methods are essential for verifying purity and structure. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely accessible and reliable technique for the quantification of phenolic compounds.[12] For more complex matrices or trace-level analysis, Gas Chromatography-Mass Spectrometry (GC-MS) offers superior selectivity and sensitivity.[12]

General HPLC-UV Protocol for Phenolic Compounds

-

Standard Preparation: Prepare a stock solution (e.g., 1 mg/mL) of this compound in the mobile phase. Perform serial dilutions to create a series of working standards for generating a calibration curve.[12]

-

Sample Preparation: Dissolve the sample in the mobile phase, filter through a 0.45 µm syringe filter, and place it in an HPLC vial.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column.

-

Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (containing 0.1% phosphoric or formic acid to ensure protonation).[12]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set to an appropriate wavelength (e.g., 274 nm for similar phenolic compounds).[12]

-

-

Quantification: Identify the peak corresponding to this compound by comparing its retention time with the standard. Construct a calibration curve by plotting peak area versus the concentration of the standards to determine the sample's concentration.[12]

Caption: Standard workflow for HPLC-UV analysis.

Safety, Handling, and Storage

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.

GHS Hazard Classification

The compound is associated with the following hazards:

| Hazard Statement | Description | GHS Pictogram |

| H301 | Toxic if swallowed | Skull and crossbones |

| H315 | Causes skin irritation | Exclamation mark |

| H318 | Causes serious eye damage | Corrosion |

| H335 | May cause respiratory irritation | Exclamation mark |

| H412 | Harmful to aquatic life with long lasting effects | None |

Safe Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[7][13]

-

Personal Protective Equipment:

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[7][10]

First Aid Measures

-

If Swallowed: Immediately call a poison center or doctor. Rinse mouth.[10]

-

In Case of Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[10]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[13]

-

If Inhaled: Move person into fresh air. If not breathing, give artificial respiration.[10]

Storage and Disposal

-

Storage: Store locked up in a cool, dry, and well-ventilated place away from incompatible substances like strong oxidizing agents.[7][10] Keep the container tightly closed. For long-term storage, a freezer at or below -20°C is recommended.[5]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10]

References

- 1. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. orgsyn.org [orgsyn.org]

- 3. mdpi.com [mdpi.com]

- 4. Page loading... [guidechem.com]

- 5. This compound | 88798-13-4 [sigmaaldrich.com]

- 6. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 7. synquestlabs.com [synquestlabs.com]

- 8. This compound | C7H6F2O2 | CID 2774122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. aobchem.com [aobchem.com]

- 10. aksci.com [aksci.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. aksci.com [aksci.com]

A Comprehensive Technical Guide to the Physicochemical Properties of 3-(Difluoromethoxy)phenol

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-(Difluoromethoxy)phenol (CAS No. 88798-13-4), a compound of increasing interest in medicinal chemistry and materials science.[1][2][3] The introduction of the difluoromethoxy group onto a phenol scaffold significantly modulates its electronic and lipophilic characteristics, making a thorough understanding of its physical properties essential for its effective application. This document details key parameters including thermal properties, acidity (pKa), lipophilicity (LogP), and solubility. Furthermore, it presents standardized, self-validating experimental protocols for the determination of these properties, designed to ensure accuracy and reproducibility in a research and development setting. Spectroscopic data for structural confirmation and established handling procedures are also discussed to provide a holistic resource for researchers, scientists, and drug development professionals.

Introduction to this compound

Chemical Identity and Structure

This compound is an aromatic organic compound featuring a phenol ring substituted at the meta-position with a difluoromethoxy (-OCHF₂) group. This substituent imparts unique properties compared to phenol or anisole, primarily due to the strong electron-withdrawing nature of the two fluorine atoms.

-

Synonyms: alpha,alpha-Difluoro-3-hydroxyanisole[1]

Chemical Structure:

Figure 1. Chemical Structure of this compound.

Significance in Research and Development

The difluoromethoxy group is considered a "bioisostere" of the methoxy and hydroxyl groups, but with profoundly different electronic properties. It is metabolically more stable than a methoxy group and can act as a hydrogen bond acceptor. Its inclusion in drug candidates can enhance properties such as metabolic stability, membrane permeability, and binding affinity. Therefore, a precise characterization of the parent molecule, this compound, is fundamental for designing more complex derivatives and for quantitative structure-activity relationship (QSAR) studies.

Core Physicochemical Properties

The following table summarizes the key experimentally observed and predicted physical properties of this compound. It is important to note that some values, particularly boiling point and pKa, are predicted and should be confirmed experimentally for critical applications.

| Property | Value | Source / Notes |

| Physical State | Liquid | [1][4][6] |

| Appearance | Colorless to light yellow liquid | [6] |

| Boiling Point | 223.9 ± 30.0 °C | Predicted[6] |

| Density | 1.300 ± 0.06 g/cm³ | Predicted[6] |

| pKa | 9.09 ± 0.10 | Predicted[6] |

| XLogP3 | 2.5 | Computed by PubChem[5] |

| Storage Temperature | Inert atmosphere, Store in freezer, under -20°C | [6] |

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous confirmation of the chemical structure and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum of phenol typically shows aromatic protons in the δ 6.8–7.4 ppm range and a broad singlet for the hydroxyl proton.[7] For this compound, one would expect to see distinct multiplets for the four aromatic protons, a broad singlet for the phenolic -OH proton (its position being solvent-dependent), and a characteristic triplet for the -OCHF₂ proton due to coupling with the two fluorine atoms.[8]

-

¹³C NMR: The carbon spectrum will show distinct signals for the aromatic carbons, with the carbon attached to the difluoromethoxy group appearing as a triplet due to C-F coupling.

-

¹⁹F NMR: The fluorine NMR spectrum is expected to show a doublet, corresponding to the two equivalent fluorine atoms coupled to the single proton of the difluoromethoxy group.

Infrared (IR) Spectroscopy

The IR spectrum provides evidence for the presence of key functional groups.

-

O-H Stretch: A broad absorption band is expected in the region of 3200–3600 cm⁻¹, characteristic of the hydrogen-bonded phenolic hydroxyl group.[9]

-

Aromatic C-H Stretch: Sharp peaks are anticipated between 3000–3100 cm⁻¹.[9][10]

-

C-O Stretch (Phenolic): A strong band around 1220 cm⁻¹ is indicative of the C-O bond in a phenol.[9]

-

C-F Stretch: Strong, characteristic absorptions for the C-F bonds are expected in the fingerprint region, typically between 1000-1200 cm⁻¹.

Experimental Protocols for Property Determination

The following section outlines standardized, self-validating protocols for determining critical physicochemical properties. These methods are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), to ensure data quality and comparability.[11][12][13][14][15]

Workflow for Physicochemical Profiling

A logical workflow ensures that foundational properties are confirmed before more resource-intensive experiments are undertaken. The following diagram illustrates a typical sequence for characterizing a research chemical like this compound.

Caption: A generalized workflow for physicochemical profiling.

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol is adapted from the OECD Guideline 105 and is considered the "gold standard" for determining the thermodynamic solubility of a compound.[16][17][18]

-

Principle: An excess amount of the test substance is agitated in water at a constant temperature for a sufficient period to reach equilibrium. The concentration of the substance in the aqueous phase is then determined by a suitable analytical method.

-

Methodology:

-

Preparation: Add an excess amount of this compound to three separate glass flasks. The excess should be visually apparent.

-

Solvent Addition: Add a precise volume of purified water (e.g., 10 mL) to each flask.

-

Equilibration: Seal the flasks and place them in a mechanical shaker or on a stir plate within a temperature-controlled incubator (e.g., 25 °C). Agitate the flasks for 24 hours. After this period, let the flasks stand for another 24 hours at the same temperature to allow for phase separation.[16][17]

-

Sampling: Carefully withdraw a sample from the clear, aqueous supernatant. To remove any undissolved microparticles, centrifuge the sample and then filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE).

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a pre-validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[19]

-

-

Self-Validation System:

-

Equilibrium Confirmation: The concentrations measured from flasks agitated for different durations (e.g., 24h, 48h, 72h) should agree within acceptable limits (e.g., ± 5%), confirming that equilibrium has been reached.

-

Calibration Integrity: The HPLC method must be calibrated using at least five standard solutions of this compound of known concentrations. The calibration curve must exhibit a correlation coefficient (R²) of > 0.995.

-

Protocol 2: Determination of Partition Coefficient (LogP) by RP-HPLC

The octanol-water partition coefficient (LogP) is a critical measure of lipophilicity. The reverse-phase HPLC (RP-HPLC) method is a rapid and reliable alternative to the traditional shake-flask method and is recommended by the OECD.[20][21][22][23]

-

Principle: A linear relationship exists between the logarithm of a compound's retention factor (k) on a nonpolar stationary phase (like C18) and its known LogP value. By calibrating the system with a series of reference compounds, the LogP of the test substance can be determined from its retention time.[20]

-

Methodology:

-

System Setup: Use a C18 HPLC column. The mobile phase is typically a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer.

-

Calibration: Prepare solutions of at least six reference compounds with well-established LogP values spanning a range that is expected to include the test substance (e.g., LogP 0 to 5).

-

Analysis: Inject each reference compound and the test substance (this compound) onto the HPLC system and record their respective retention times (t_R). Also, determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).

-

Calculation:

-

Calculate the retention factor (k) for each compound using the formula: k = (t_R - t_0) / t_0.

-

Calculate log k for each compound.

-

Plot a calibration curve of the known LogP values of the reference compounds against their calculated log k values.

-

Using the linear regression equation from the calibration curve (LogP = m * log k + c), calculate the LogP of this compound from its log k value.

-

-

-

Self-Validation System:

-

Linearity: The calibration curve generated from the reference compounds must have a correlation coefficient (R²) of > 0.98.

-

Quality Control: A known quality control (QC) compound, not used in the calibration, should be run with each analysis. The experimentally determined LogP for the QC sample must be within ± 0.2 log units of its accepted value.

-

Stability and Handling

-

Stability: The product is generally stable under normal handling and storage conditions.[1] It should be stored under an inert gas atmosphere in a cool, dry, and well-ventilated area.[1][6]

-

Hazards: this compound is classified as toxic if swallowed, causes skin irritation, and serious eye damage.[1][4] It may also cause respiratory irritation.[1]

-

Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1]

-

Avoid breathing fumes, mist, or vapors.[1]

-

In case of fire, thermal decomposition can generate hazardous products, including carbon oxides and hydrogen fluoride.[1]

-

Conclusion

This compound possesses a unique combination of physicochemical properties driven by the meta-substituted difluoromethoxy group. Its predicted moderate lipophilicity (XLogP3 = 2.5) and acidity (pKa ≈ 9.09) make it an intriguing building block for drug discovery and materials science.[5][6] The experimental protocols detailed in this guide provide a robust framework for researchers to verify these properties with a high degree of confidence. Adherence to these standardized, self-validating methods is crucial for generating reliable data that can effectively guide synthesis, formulation, and application development.

References

- 1. synquestlabs.com [synquestlabs.com]

- 2. aobchem.com [aobchem.com]

- 3. 2abiotech.net [2abiotech.net]

- 4. This compound | 88798-13-4 [sigmaaldrich.com]

- 5. This compound | C7H6F2O2 | CID 2774122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 88798-13-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. This compound(88798-13-4) 1H NMR spectrum [chemicalbook.com]

- 9. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 12. grokipedia.com [grokipedia.com]

- 13. search.library.brandeis.edu [search.library.brandeis.edu]

- 14. oecd.org [oecd.org]

- 15. oecd.org [oecd.org]

- 16. enamine.net [enamine.net]

- 17. downloads.regulations.gov [downloads.regulations.gov]

- 18. dissolutiontech.com [dissolutiontech.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]

- 21. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. encyclopedia.pub [encyclopedia.pub]

- 23. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safe Handling of 3-(Difluoromethoxy)phenol

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive safety and handling overview for 3-(Difluoromethoxy)phenol (CAS No. 88798-13-4), a fluorinated building block of increasing interest in medicinal chemistry and materials science. As a Senior Application Scientist, the following information synthesizes critical data from safety data sheets with field-proven insights to ensure laboratory personnel can work with this compound safely and effectively. The structure of this guide is designed to logically flow from identification and hazard assessment to practical application of safety protocols and emergency response.

Compound Identification and Key Physicochemical Properties

This compound is an aromatic organic compound. The introduction of the difluoromethoxy group (-OCF₂H) onto the phenol backbone significantly alters its electronic and lipophilic properties compared to the parent phenol molecule, a common strategy in drug design.

Understanding the physical state of a chemical is a primary step in risk assessment. Vendor-supplied information for this compound has shown variability, with some sources classifying it as a solid and others as a liquid[1][2]. This discrepancy may be due to the presence of impurities or polymorphic forms, or it may have a melting point close to ambient temperature. Therefore, it is crucial to always consult the supplier-specific Safety Data Sheet (SDS) upon receipt of the material.

| Property | Value | Source |

| Molecular Formula | C₇H₆F₂O₂ | [3][4] |

| Molecular Weight | 160.12 g/mol | [1][5] |

| CAS Number | 88798-13-4 | [4][5] |

| Physical State | Solid or Liquid | [1][2] |

| Boiling Point | 223.9 ± 30.0 °C (Predicted) | [6] |

| Density | ~1.300 g/cm³ (Predicted) | [6] |

| pKa | 9.09 ± 0.10 (Predicted) | [3] |

Hazard Identification and Toxicological Profile

The primary hazards associated with this compound are its acute toxicity, particularly if swallowed, and its corrosive potential to skin and eyes. The Globally Harmonized System (GHS) classification provides a clear summary of its potential dangers.

GHS Classification Summary: [7][8]

-

Acute Toxicity, Oral (Category 3): H301 - Toxic if swallowed.

-

Skin Irritation (Category 2): H315 - Causes skin irritation.

-

Serious Eye Damage (Category 1): H318 - Causes serious eye damage.

-

Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory Tract Irritation: H335 - May cause respiratory irritation.

-

Hazardous to the Aquatic Environment, Chronic Hazard (Category 3): H412 - Harmful to aquatic life with long lasting effects.

Expert Insight on Toxicological Profile:

The mechanism of toxicity for phenols involves the disruption of cellular membranes and denaturation of proteins. Skin contact is a critical route of exposure; due to its local anesthetic properties, the initial contact may be painless, leading to a false sense of security while the chemical is being absorbed.[6][7] This is followed by whitening of the skin and the potential for severe chemical burns.[7]

Exposure Control and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential, combining engineering controls with rigorous PPE protocols.

Engineering Controls

All work with this compound, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood to prevent inhalation of vapors or aerosols.[13][14] An ANSI-approved safety shower and eyewash station must be immediately accessible within a 10-second travel distance.[8][13]

Personal Protective Equipment (PPE) Protocol

The selection of PPE must be based on a thorough risk assessment of the planned procedure. The following represents the minimum required PPE.

-

Eye and Face Protection: Chemical splash goggles in combination with a face shield are mandatory.[2] Standard safety glasses do not provide adequate protection against splashes.

-

Skin and Body Protection: A flame-resistant laboratory coat should be worn and fully buttoned. For procedures with a high risk of splashing, a chemically resistant apron over the lab coat is recommended. Long pants and closed-toe shoes are required.[14]

-

Hand Protection (Gloves): This is a critical control point. Aromatic and halogenated hydrocarbons are known to be aggressive toward many common glove materials.[11] For handling this compound:

-

Incidental Contact: For handling dilute solutions or brief contact, double-gloving with nitrile gloves (minimum thickness 5 mil) is acceptable. Nitrile provides good general chemical resistance and a clear indication of tearing.[15]

-

Extended Contact: For handling the neat compound, preparing stock solutions, or in situations where prolonged contact is possible, heavier-duty gloves are required. Neoprene or Butyl rubber gloves are recommended for phenols.[15][16][17] It is best practice to wear a nitrile glove underneath the heavier glove for added protection and ease of removal.

-

Causality: The choice of Neoprene or Butyl rubber is based on their superior resistance to a broad range of organic chemicals, including phenols, compared to latex or standard nitrile.[15][17] Always check the glove manufacturer's compatibility chart for specific breakthrough times if available.

-

Caption: PPE selection workflow based on task-specific risk assessment.

Safe Handling, Storage, and Disposal

Handling

-

Avoid all contact with skin, eyes, and clothing.[18]

-

Wash hands thoroughly with soap and water after handling, even if gloves were worn.[8]

-

Do not eat, drink, or smoke in the laboratory.[8]

-

Keep containers tightly closed when not in use.[18]

-

Use in a well-ventilated area, preferably a chemical fume hood.[13]

Storage

-

Store in a cool, dry, well-ventilated area away from incompatible materials.[2]

-

Keep containers tightly closed and store under an inert atmosphere.[2]

-

Incompatible Materials: Avoid strong oxidizing agents and strong acids.[13]

-

Store containers below eye level to minimize the risk of spills to the face.[6]

Disposal

-

All waste containing this compound, including contaminated consumables (e.g., gloves, paper towels), must be disposed of as hazardous chemical waste.[8]

-

Place waste in a clearly labeled, sealed container. Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.[18]

Emergency Procedures and First Aid

Immediate and correct response to an exposure or spill is critical. Anyone assisting a victim should first ensure their own safety by wearing appropriate PPE.[7]

First Aid Measures

-

Skin Contact:

-

Immediately remove all contaminated clothing while flushing the affected area with copious amounts of water for at least 15 minutes in a safety shower.[7]

-

Crucial Step: After the initial water flush, if available, decontaminate the skin by swabbing with polyethylene glycol (PEG) 300 or 400 .[7][13] This is superior to water alone as PEG helps to solubilize and remove the phenol from the skin.

-

Seek immediate medical attention.[7]

-

-

Eye Contact:

-

Inhalation:

-

Ingestion:

-

Do NOT induce vomiting.

-

Rinse mouth with water.

-

Seek immediate medical attention. Immediately call a poison control center or doctor.[18]

-

Spill Response Protocol

The response to a spill depends on its size and location.

-

Small Spill (<50 mL in a fume hood):

-

Ensure appropriate PPE is worn (see extended contact PPE).

-

Contain the spill with an inert absorbent material like vermiculite, sand, or commercial chemical absorbent pads.[8]

-

Carefully collect the absorbed material using non-sparking tools and place it into a sealed, labeled container for hazardous waste disposal.[8]

-

Decontaminate the area with a suitable solvent followed by soap and water.

-

-

Large Spill (>50 mL or any spill outside a fume hood):

Caption: Decision workflow for responding to a chemical spill.

Stability, Reactivity, and Occupational Exposure

-

Chemical Stability: The product is stable under normal handling and storage conditions.[2]

-

Reactivity: Avoid contact with strong acids and strong oxidizing agents.[13]

-

Hazardous Decomposition Products: Thermal decomposition may produce hazardous gases, including carbon oxides (CO, CO₂) and hydrogen fluoride.[13]

-

Occupational Exposure Limits (OELs): No specific OELs have been established for this compound. However, as a prudent measure, the OELs for the parent compound, phenol, should be considered as a benchmark for risk assessment.

| Jurisdiction | Limit Type | Value | Source |

| OSHA (USA) | PEL (8-hr TWA) | 5 ppm (~19 mg/m³) | [19][20] |

| ACGIH (USA) | TLV (8-hr TWA) | 5 ppm (~19 mg/m³) | [19][20] |

| NIOSH (USA) | REL (10-hr TWA) | 5 ppm (~19 mg/m³) | [19] |

| NIOSH (USA) | STEL (15-min) | 15.6 ppm (~60 mg/m³) | [19] |

| UK HSE | WEL (8-hr TWA) | 2 ppm (7.8 mg/m³) | [1] |

TWA: Time-Weighted Average; PEL: Permissible Exposure Limit; TLV: Threshold Limit Value; REL: Recommended Exposure Limit; STEL: Short-Term Exposure Limit; WEL: Workplace Exposure Limit.

References

- 1. gov.uk [gov.uk]

- 2. synquestlabs.com [synquestlabs.com]

- 3. REGULATIONS AND ADVISORIES - Toxicological Profile for Phenol - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. aobchem.com [aobchem.com]

- 5. This compound | C7H6F2O2 | CID 2774122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 88798-13-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. ehs.princeton.edu [ehs.princeton.edu]

- 8. ehs.berkeley.edu [ehs.berkeley.edu]

- 9. CCOHS: What is a LD₅₀ and LC₅₀? [ccohs.ca]

- 10. chemsafetypro.com [chemsafetypro.com]

- 11. chemistry.osu.edu [chemistry.osu.edu]

- 12. Phenol Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. ehs.yale.edu [ehs.yale.edu]

- 14. calpaclab.com [calpaclab.com]

- 15. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]

- 16. safetyware.com [safetyware.com]

- 17. safety.fsu.edu [safety.fsu.edu]

- 18. What to Do After a Styrene, Phenol, or Pyridine Spill: Emergency Remediation Steps - Lone Star Hazmat [lonestarhazmat.com]

- 19. nj.gov [nj.gov]

- 20. atsdr.cdc.gov [atsdr.cdc.gov]

3-(Difluoromethoxy)phenol molecular weight and formula

An In-Depth Technical Guide to 3-(Difluoromethoxy)phenol for Advanced Research

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound, a key building block in modern medicinal chemistry. We will delve into its fundamental properties, synthesis, characterization, and strategic applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the Difluoromethoxy Moiety

The introduction of fluorine-containing functional groups is a cornerstone of contemporary drug design, utilized to fine-tune the physicochemical and pharmacokinetic properties of bioactive molecules.[1][2] Among these, the difluoromethoxy group (-OCHF₂) has emerged as a particularly valuable moiety. It acts as a bioisostere for more common groups like the methoxy or hydroxyl functionalities, offering a unique electronic profile and metabolic stability.[3][4]

This compound serves as a critical starting material for incorporating this group onto a phenolic scaffold. Its structure provides a reactive hydroxyl group, which can participate in a variety of coupling reactions, making it an essential tool for medicinal chemists aiming to modulate properties such as lipophilicity, metabolic resistance, and binding affinity in drug candidates.[1][5] For example, the difluoromethoxy group is a key component in compounds like Razpipadon, a drug candidate investigated for neurological disorders.[6]

Core Physicochemical Properties

The fundamental properties of this compound are summarized below. This data is essential for reaction planning, safety assessment, and analytical characterization.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆F₂O₂ | [7][8][9][10] |

| Molecular Weight | 160.12 g/mol | [7][10][11] |

| CAS Number | 88798-13-4 | [8][9][10] |

| IUPAC Name | This compound | [12] |

| Synonyms | alpha,alpha-Difluoro-3-hydroxyanisole | [8] |

| Melting Point | >110 °C | [12] |

| Appearance | N/A (Typically a solid) | [9] |

Synthesis and Mechanism

The synthesis of aryl difluoromethyl ethers, such as this compound, most commonly proceeds through the O-difluoromethylation of a corresponding dihydroxybenzene precursor. The core of this transformation is the reaction of a phenoxide with difluorocarbene (:CF₂).[1]

Mechanistic Principle: Difluorocarbene Generation

Difluorocarbene is a highly reactive intermediate. A prevalent and reliable method for its in situ generation involves the thermal decarboxylation of sodium chlorodifluoroacetate (ClCF₂CO₂Na).[13] The phenoxide, formed by deprotonating the phenol with a suitable base, acts as a nucleophile, trapping the electrophilic difluorocarbene to form the desired difluoromethyl ether.[13]

Experimental Protocol: O-Difluoromethylation of Resorcinol

This protocol describes a representative method for synthesizing this compound from resorcinol.

Materials:

-

Resorcinol (1,3-dihydroxybenzene)

-

Sodium Chlorodifluoroacetate

-

Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a dry round-bottomed flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add resorcinol (1.0 equiv), cesium carbonate (1.5 equiv), and anhydrous DMF.

-

Expert Insight: Cesium carbonate is often chosen as the base because the large, soft cesium cation enhances the nucleophilicity of the resulting phenoxide, facilitating the reaction. DMF is a suitable polar aprotic solvent that effectively dissolves the reactants.

-

-

Reagent Addition: Add sodium chlorodifluoroacetate (1.5-2.0 equiv) to the stirring mixture.

-

Heating: Heat the reaction mixture to 100-120 °C. Vigorous bubbling (CO₂ evolution) should be observed as the decarboxylation proceeds.[13]

-

Expert Insight: The reaction progress can be monitored by Thin Layer Chromatography (TLC) to check for the consumption of the starting material.

-

-

Workup: After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel.

-

Extraction: Extract the aqueous phase three times with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with water and then brine to remove residual DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo using a rotary evaporator.

-

Purification: Purify the resulting crude product by column chromatography on silica gel to yield pure this compound.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Spectroscopic and Analytical Profile

While specific spectra are proprietary, the structural features of this compound give rise to predictable analytical signatures.

-

¹H NMR: Expected signals include aromatic protons in the region of 6.5-7.5 ppm. A key feature is the triplet signal for the proton of the -OCHF₂ group around 6.5-7.0 ppm, with a characteristic large coupling constant (J ≈ 73-75 Hz) due to coupling with the two fluorine atoms. The phenolic -OH proton will appear as a broad singlet.

-

¹⁹F NMR: A doublet is expected, corresponding to the two equivalent fluorine atoms being split by the single proton of the difluoromethoxy group.

-

Mass Spectrometry: The molecular ion peak (M⁺) would be detected at m/z 160.12, consistent with its molecular weight.

-

Infrared (IR) Spectroscopy: Key absorption bands would include a broad peak around 3200-3500 cm⁻¹ for the O-H stretch of the phenol, C-H stretches in the aromatic region (3000-3100 cm⁻¹), C=C aromatic ring stretches (1500-1600 cm⁻¹), and strong C-F stretching bands typically found in the 1000-1200 cm⁻¹ region.

Safety, Handling, and Storage

This compound is a hazardous chemical and requires strict safety protocols.

Hazard Identification

The compound is classified with the following hazards:

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood.[15][16] An emergency eyewash station and safety shower must be immediately accessible.[8]

-

Personal Protective Equipment:

-

Hygiene: Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[8][14]

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[15]

-

Keep under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[8][17]

-

Store locked up and away from incompatible materials such as strong oxidizing agents.[14][17]

First Aid Measures

-

Ingestion: If swallowed, rinse mouth and immediately call a poison center or doctor. Do NOT induce vomiting.[8][14]

-

Skin Contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing. Seek immediate medical attention.[8][14]

-

Eye Contact: Immediately flush eyes with water for at least 15 minutes, removing contact lenses if possible. Seek immediate medical attention.[8]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[14]

References

- 1. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synopsis of some recent tactical application of bioisosteres in drug design. (2011) | Nicholas A. Meanwell | 2437 Citations [scispace.com]

- 6. Razpipadon | C19H17F2N3O4 | CID 86764103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | C7H6F2O2 | CID 2774122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. synquestlabs.com [synquestlabs.com]

- 9. aobchem.com [aobchem.com]

- 10. 88798-13-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. This compound [weibosci.com]

- 12. This compound | 88798-13-4 [sigmaaldrich.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. aksci.com [aksci.com]

- 15. aksci.com [aksci.com]

- 16. static.cymitquimica.com [static.cymitquimica.com]

- 17. fishersci.com [fishersci.com]

A Technical Guide to 3-(Difluoromethoxy)phenol: Synthesis, Characterization, and Applications in Medicinal Chemistry

Abstract: The strategic incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry, offering a powerful method to modulate the physicochemical and pharmacokinetic properties of drug candidates.[1][2] Among these, the difluoromethoxy group (-OCHF₂) has emerged as a substituent of particular interest.[1] This guide provides an in-depth technical overview of 3-(Difluoromethoxy)phenol, a key building block utilizing this moiety. We will explore its fundamental properties, detailed synthetic and analytical protocols, and its strategic application in drug design, emphasizing the causality behind experimental choices for researchers, scientists, and drug development professionals.

Introduction & Physicochemical Properties

This compound (CAS No: 88798-13-4) is an aromatic organic compound that serves as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[3] Its structure, featuring a phenol ring substituted with a difluoromethoxy group at the meta-position, provides a unique combination of properties that are highly advantageous in drug design.

The difluoromethoxy group acts as a crucial bioisostere for more common functional groups like hydroxyl (-OH) and methoxy (-OCH₃).[1][4] Its incorporation profoundly alters key molecular characteristics such as lipophilicity, acidity, and metabolic stability, which are critical for optimizing a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[4]

1.1 Nomenclature and Structure

1.2 Physicochemical Data Summary

The properties of the -OCHF₂ group are often intermediate between the methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) groups, offering medicinal chemists a greater degree of control for fine-tuning molecular characteristics.[1]

| Property | Value | Source | Rationale and Significance |

| pKa | 9.09 ± 0.10 (Predicted) | [6] | The strong electron-withdrawing effect of the fluorine atoms increases the acidity of the phenolic proton compared to phenol (pKa ~10). This modulation is critical for controlling the ionization state at physiological pH, which influences solubility and receptor binding.[4] |

| Density | 1.300 ± 0.06 g/cm³ (Predicted) | [6] | Provides basic physical characterization for handling and formulation. |

| Form | Liquid / Solid | [6] | Can exist as a colorless to light yellow liquid or solid, influencing handling and storage requirements. |

| Storage Temp. | Inert atmosphere, Store in freezer, under -20°C | [6] | Indicates the need for controlled storage conditions to maintain stability, likely due to sensitivity to air or moisture. |

Synthesis and Purification

The synthesis of aryl difluoromethyl ethers, including this compound, is most commonly achieved through the O-difluoromethylation of the corresponding phenol. This typically involves the reaction of a phenolate with a difluorocarbene (:CF₂) source.[7][8]

2.1 Common Synthetic Route: Difluoromethylation using Sodium Chlorodifluoroacetate

A robust and widely used method involves the thermal decomposition of sodium chlorodifluoroacetate (ClCF₂CO₂Na) to generate difluorocarbene in situ.[9] The phenolate, generated by a suitable base, then traps the electrophilic carbene.

Causality Behind Experimental Choices:

-

Reagent Choice: Sodium chlorodifluoroacetate is chosen for its commercial availability and its ability to generate difluorocarbene under relatively controlled thermal conditions.[9]

-

Base: A base such as Cesium Carbonate (Cs₂CO₃) or Potassium Hydroxide (KOH) is essential to deprotonate the phenol, forming the nucleophilic phenolate required to trap the carbene.[10][11] Cesium carbonate is often preferred for its high solubility in polar aprotic solvents and its ability to promote efficient reactions.

-

Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) is used to solubilize the reactants and facilitate the Sₙ2-like attack of the phenolate on the carbene.[9]

-

Temperature: Heating (e.g., to 120°C) is required to induce the thermal decarboxylation of the chlorodifluoroacetate salt to generate the difluorocarbene intermediate.[9]

2.2 Detailed Experimental Protocol

This protocol is a representative example adapted from established procedures for the difluoromethylation of phenols.[9][10]

-

Reaction Setup: To a flame-dried round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add 3,5-Dihydroxyphenol (resorcinol, 1.0 equiv) and Cesium Carbonate (1.5 equiv).

-

Solvent Addition: Add anhydrous DMF under an inert atmosphere (e.g., Nitrogen or Argon).

-

Reagent Addition: Add Sodium 2-chloro-2,2-difluoroacetate (2.5-3.0 equiv) to the stirring mixture.

-

Reaction: Heat the reaction mixture to 120°C and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[9][10]

-

Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[9]

-

Final Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound.

2.3 Synthesis and Purification Workflow

Caption: Workflow for the synthesis of this compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the structure and purity of the synthesized this compound.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for structural elucidation.

-

¹H NMR: The proton spectrum will show characteristic signals for the aromatic protons, the phenolic -OH proton, and a key triplet for the proton of the -OCHF₂ group due to coupling with the two fluorine atoms.

-

¹³C NMR: The carbon spectrum will show distinct signals for the aromatic carbons. The carbon of the -OCHF₂ group will appear as a triplet due to one-bond coupling to the two fluorine atoms.

-

¹⁹F NMR: The fluorine spectrum provides definitive evidence for the difluoromethoxy group, typically showing a doublet corresponding to the two equivalent fluorine atoms coupled to the single proton.

3.2 Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and fragmentation pattern.

-

Expected M/Z: The molecular ion peak [M]⁺ should be observed at approximately 160.03, corresponding to the molecular formula C₇H₆F₂O₂.[5] High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

3.3 Summary of Expected Analytical Data

| Technique | Expected Data | Purpose |

| ¹H NMR | Aromatic protons (multiplets), Phenolic OH (broad singlet), -OCHF₂ (triplet, J ~74 Hz) | Structural Confirmation |

| ¹³C NMR | Aromatic carbons, -OCHF₂ (triplet, J ~240 Hz) | Structural Confirmation |

| ¹⁹F NMR | -OCHF₂ (doublet, J ~74 Hz) | Definitive functional group ID |

| HRMS (ESI) | Calculated m/z: 160.0336 for [M] | Molecular Formula Confirmation |

Applications in Drug Discovery & Medicinal Chemistry

The difluoromethoxy group is a strategic asset in modern drug design, offering a unique combination of properties to enhance drug candidates.[1]

4.1 Role as a Bioisostere

The -OCHF₂ group is an effective bioisostere for hydroxyl and methoxy groups.[1][4]

-

Blocking Metabolic O-Demethylation: Replacing a metabolically labile methoxy group with a difluoromethoxy group can block O-demethylation by cytochrome P450 enzymes.[1] The strong carbon-fluorine bonds are more resistant to oxidative metabolism, which can increase a drug's half-life and reduce clearance.[1][2]

-

Modulating Lipophilicity (LogP): The -OCHF₂ group significantly increases lipophilicity compared to a hydroxyl group and is more lipophilic than a methoxy group.[4] This property can be fine-tuned to enhance membrane permeability and improve oral absorption.[4][12]

-

Hydrogen Bonding: Unlike the -OCH₃ or -OCF₃ groups, the -OCHF₂ group can act as a hydrogen bond donor through its single hydrogen atom. This allows it to mimic interactions of a hydroxyl group while providing superior metabolic stability.[1]

4.2 Impact on Biological Pathways

The unique electronic properties of the -OCHF₂ group can influence how a molecule interacts with its biological target. For example, in kinase inhibitors, the ability to form specific hydrogen bonds can be critical for binding affinity. By altering the pKa of the parent phenol, the difluoromethoxy group ensures the molecule exists in the optimal ionization state for target engagement within the cellular environment.[4]

Caption: Impact of the -OCHF₂ group on drug properties.

Safety, Handling, and Storage

This compound is classified as a hazardous substance and requires careful handling.

-

Hazards: It is toxic if swallowed, causes skin irritation, and can cause serious eye damage. It may also cause respiratory irritation.[3]

-

Personal Protective Equipment (PPE): Always wear appropriate protective clothing, gloves, and eye/face protection.[13] All work should be conducted in a well-ventilated area or a chemical fume hood.[3][14]

-

First Aid:

-

Storage: Store in a tightly-closed container in a cool, dry, well-ventilated area under an inert atmosphere.[3][13] It is often recommended to store in a freezer at temperatures below -20°C.[6]

Conclusion

This compound is more than a simple chemical intermediate; it is a strategic building block for modern drug discovery. The difluoromethoxy group provides a unique and powerful tool for medicinal chemists to overcome common challenges such as poor metabolic stability and suboptimal lipophilicity.[1] By understanding its synthesis, characterization, and the physicochemical principles governing its utility, researchers can effectively leverage this compound to design next-generation therapeutics with improved efficacy and pharmacokinetic profiles.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. synquestlabs.com [synquestlabs.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. This compound | C7H6F2O2 | CID 2774122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 88798-13-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. orgsyn.org [orgsyn.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. aksci.com [aksci.com]

- 14. static.cymitquimica.com [static.cymitquimica.com]

An In-depth Technical Guide to 3-(Difluoromethoxy)phenol as a Building Block for Novel Compounds

Abstract

The strategic incorporation of fluorine-containing moieties is a cornerstone of modern medicinal chemistry and materials science. Among these, the difluoromethoxy (-OCF₂H) group offers a unique constellation of physicochemical properties that allows for the fine-tuning of molecular characteristics critical for bioactivity and material performance. This guide provides an in-depth technical overview of 3-(difluoromethoxy)phenol, a versatile building block that serves as a gateway to a diverse array of novel compounds. We will explore its intrinsic properties, key synthetic transformations, and provide detailed, field-proven experimental protocols to empower researchers in drug discovery and chemical synthesis.

Introduction: The Strategic Value of the Difluoromethoxy Group

The difluoromethoxy (-OCF₂H) group has gained significant traction as a valuable substituent in the design of functional molecules. Unlike the more common methoxy (-OCH₃) or the highly lipophilic trifluoromethoxy (-OCF₃) groups, the -OCF₂H moiety provides a nuanced balance of properties.[1][2] Its introduction into a molecular scaffold can profoundly influence metabolic stability, lipophilicity, and intermolecular interactions.

Key advantages conferred by the -OCF₂H group include:

-

Modulated Lipophilicity : The -OCF₂H group can adjust its lipophilicity based on its chemical environment, a phenomenon known as "dynamic lipophilicity." This allows for better tuning of a molecule's solubility and permeability.[1]

-

Hydrogen Bond Donor Capability : The polarized C-H bond within the -OCF₂H group enables it to act as a competent hydrogen bond donor, which can be crucial for target engagement in drug design.[3]

-

Metabolic Stability : The strong carbon-fluorine bonds enhance resistance to oxidative metabolism, often blocking common metabolic pathways like O-demethylation and increasing a drug's half-life.

-

Bioisosterism : It can serve as a bioisostere for hydroxyl, thiol, and methoxy groups, offering a pathway to improved pharmacokinetic profiles while maintaining or enhancing biological activity.[3]

This compound, with its reactive phenolic hydroxyl group and an aromatic ring activated for various substitutions, is an ideal starting material for leveraging these benefits in the synthesis of novel chemical entities.[4]

Physicochemical Profile of this compound

Understanding the inherent properties of a building block is fundamental to predicting its reactivity and designing effective synthetic strategies.

| Property | Value | Comparison Compound | Value | Source |

| Molecular Formula | C₇H₆F₂O₂ | 3-(Trifluoromethoxy)phenol | C₇H₅F₃O₂ | [5][6] |

| Molecular Weight | 160.12 g/mol | 3-(Trifluoromethoxy)phenol | 178.11 g/mol | [5][6] |

| XLogP3 (Lipophilicity) | 2.5 | 3-(Trifluoromethoxy)phenol | 2.8 | [5][6] |

| Reactivity | Stable under normal conditions | Phenol | Highly reactive | [7] |

The presence of the electron-withdrawing difluoromethoxy group influences the acidity of the phenolic proton and the electron density of the aromatic ring, thereby directing the regioselectivity of subsequent reactions.

Core Synthetic Transformations

This compound is amenable to a wide range of chemical modifications, primarily targeting the phenolic hydroxyl group and the aromatic ring.

Reactions at the Phenolic Hydroxyl Group: O-Alkylation

O-alkylation is one of the most fundamental transformations of phenols, leading to the formation of ethers. This reaction is critical for masking the acidic proton, modulating solubility, and building more complex molecular architectures.[8]

Causality Behind Experimental Choices: The reaction proceeds via the formation of a phenoxide ion under basic conditions, which then acts as a nucleophile to displace a leaving group on an alkylating agent. The choice of base and solvent is critical. A strong base like sodium hydride or cesium carbonate is often used to ensure complete deprotonation of the phenol.[9] A polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile is ideal as it solvates the cation without interfering with the nucleophilic attack of the phenoxide.[9]

Detailed Experimental Protocol: Synthesis of 1-(Difluoromethoxy)-3-propoxybenzene

This protocol details a standard Williamson ether synthesis using this compound and 1-bromopropane.

Workflow Diagram:

Caption: Workflow for the O-alkylation of this compound.

Materials:

-

This compound (1.0 equiv)

-

1-Bromopropane (1.2 equiv)

-

Cesium Carbonate (Cs₂CO₃) (1.5 equiv)[9]

-

Anhydrous Dimethylformamide (DMF)

Procedure:

-

To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound and anhydrous DMF.

-

Stir the solution at room temperature and add cesium carbonate in one portion.

-

Add 1-bromopropane dropwise to the suspension.

-

Heat the reaction mixture to 60°C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

-

Cool the reaction to room temperature and quench by the slow addition of water.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 1-(difluoromethoxy)-3-propoxybenzene.

Reactions at the Aromatic Ring: Electrophilic Aromatic Substitution

The hydroxyl group of a phenol is a strong activating group, directing electrophiles to the ortho and para positions.[10] The -OCF₂H group is moderately electron-withdrawing, which can influence the regioselectivity and reactivity of these substitutions.

Mechanistic Considerations: For this compound, the primary sites for electrophilic attack are the C2, C4, and C6 positions. The strong activating effect of the hydroxyl group typically dominates, directing substitution primarily to the positions ortho and para to it (C2, C4, C6). Acidic conditions are often required to generate a sufficiently potent electrophile.[11]

Example Reactions:

-

Nitration: Using nitric acid in the presence of sulfuric acid introduces a nitro group, a key precursor for anilines.

-

Halogenation: Reaction with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) installs halogen atoms, which are versatile handles for cross-coupling reactions.

-

Friedel-Crafts Alkylation/Acylation: This reaction can be challenging on phenols due to coordination of the Lewis acid catalyst with the hydroxyl group, but can be achieved with careful selection of conditions.[10]

Palladium-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions are powerful tools in modern drug discovery for constructing C-C and C-heteroatom bonds.[12][13] To utilize this compound in these reactions, it must first be converted into a suitable coupling partner, typically an aryl halide or triflate.

Synthetic Workflow:

Caption: Pathway to novel biaryls via cross-coupling.

Key Coupling Reactions:

-

Suzuki-Miyaura Coupling: Couples an aryl halide/triflate with a boronic acid/ester to form a biaryl structure.[14][15]

-

Buchwald-Hartwig Amination: Forms a C-N bond between an aryl halide/triflate and an amine, essential for synthesizing many pharmaceutical compounds.[14]

The reliability and functional group tolerance of these reactions have made them indispensable in pharmaceutical research and development.[12]

Case Study: Application in Bioactive Molecule Synthesis

While specific examples directly starting from this compound can be proprietary, the utility of the resulting motifs is well-documented. For instance, the difluoromethoxyphenyl group is present in numerous kinase inhibitors and other drug candidates. The ability of the -OCF₂H group to act as a hydrogen bond donor and improve metabolic properties makes it a privileged scaffold in drug design.[1][3] Phenol derivatives, in general, are foundational to the development of therapeutics for a wide range of diseases, including cancer and neurodegenerative conditions.[4][16][17]

Conclusion and Future Outlook

This compound is a high-value building block that provides a reliable entry point for incorporating the strategically important difluoromethoxy group into novel molecular designs. Its predictable reactivity at both the hydroxyl group and the aromatic ring allows for a diverse range of synthetic manipulations, from simple etherification to complex cross-coupling reactions. As the demand for drug candidates with optimized pharmacokinetic profiles continues to grow, the use of fluorinated building blocks like this compound is set to expand, enabling the discovery of next-generation therapeutics and advanced materials.

References

- 1. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C7H6F2O2 | CID 2774122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-(Trifluoromethoxy)phenol | C7H5F3O2 | CID 2733261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. synquestlabs.com [synquestlabs.com]

- 8. Alkylation of phenol: a mechanistic view - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. orgsyn.org [orgsyn.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Acid-promoted direct electrophilic trifluoromethylthiolation of phenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. [PDF] Impact of Cross-Coupling Reactions in Drug Discovery and Development | Semantic Scholar [semanticscholar.org]

- 14. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Synthesis of Phenol-derivatives and Biological Screening for Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Whitepaper: Strategic Synthesis of 3-(Difluoromethoxy)phenol

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The difluoromethoxy (-OCF₂H) group is a privileged motif in modern medicinal chemistry, prized for its ability to enhance metabolic stability, modulate lipophilicity, and act as a bioisostere for hydroxyl or thiol functionalities.[1][2] Its incorporation can profoundly impact a drug candidate's pharmacokinetic and pharmacodynamic profile. This guide provides an in-depth analysis of the synthetic routes to 3-(Difluoromethoxy)phenol, a valuable building block for complex pharmaceutical agents. We move beyond simple procedural lists to dissect the underlying mechanisms, offering field-proven insights into experimental design and execution. The core focus is on robust, scalable, and environmentally conscious methods that generate the key difluorocarbene intermediate for subsequent O-difluoromethylation.

The Strategic Importance of the Difluoromethoxy Group

The -OCF₂H group is more than a simple structural component; it is a strategic tool in drug design. Its unique electronic properties—a combination of a strong electron-withdrawing nature and the capacity for weak hydrogen bond donation—allow it to mimic other functional groups while introducing beneficial changes.[2][3] The challenge for synthetic chemists lies in the efficient and reliable installation of this group. Early methods often relied on ozone-depleting reagents like chlorodifluoromethane (Freon 22), which are no longer viable for sustainable development.[4] This has spurred the innovation of modern reagents and protocols that are both effective and environmentally responsible.[5][6]

The central and most effective strategy for synthesizing aryl difluoromethyl ethers, including our target this compound, involves the O-alkylation of a corresponding phenol with a difluorocarbene (:CF₂) species. The phenoxide, generated in situ under basic conditions, acts as a potent nucleophile that traps the highly electrophilic difluorocarbene intermediate. Subsequent protonation yields the desired product.

The choice of starting material is critical for success. To synthesize this compound, direct difluoromethylation of resorcinol (1,3-dihydroxybenzene) would lead to a mixture of mono- and di-substituted products, complicating purification. A more strategic approach involves using a mono-protected resorcinol derivative, such as 3-benzyloxyphenol. This ensures that the difluoromethylation occurs selectively at the single free hydroxyl group. The benzyl protecting group can then be cleanly removed in a final step, typically via catalytic hydrogenolysis, to yield the target molecule.

Below is a generalized mechanistic diagram for this core transformation.

Caption: General mechanism for O-difluoromethylation of a protected phenol.

Key Methodologies for Synthesis

We will now explore three leading methodologies for generating difluorocarbene, each with a detailed protocol adapted for the synthesis of this compound from 3-benzyloxyphenol.

Method A: Thermal Decarboxylation of Sodium Chlorodifluoroacetate

This method is highly regarded for its operational simplicity and the use of a stable, commercially available, and non-toxic solid reagent.[7] The mechanism proceeds via the thermal decarboxylation of sodium chlorodifluoroacetate (ClCF₂CO₂Na) to generate the difluorocarbene intermediate, which is then trapped by the phenolate.[1]

Experimental Protocol: Synthesis of this compound via ClCF₂CO₂Na

Part 1: Difluoromethylation of 3-Benzyloxyphenol

-

Inert Atmosphere: To a flame-dried 250 mL three-neck round-bottomed flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 3-benzyloxyphenol (10.0 g, 50.0 mmol, 1.0 equiv) and cesium carbonate (Cs₂CO₃, 24.4 g, 75.0 mmol, 1.5 equiv).

-

Solvent Addition: Add dry N,N-Dimethylformamide (DMF, 100 mL).

-

Degassing: Degas the solution by bubbling nitrogen through it for 30 minutes while stirring.

-

Reagent Addition: Add sodium chlorodifluoroacetate (19.0 g, 125 mmol, 2.5 equiv) in one portion under a positive stream of nitrogen.

-

Reaction: Heat the reaction mixture to 120 °C in an oil bath and stir vigorously. Vigorous bubbling (CO₂ evolution) should be observed. Monitor the reaction progress by TLC (e.g., 20% Ethyl Acetate in Hexanes). The reaction is typically complete within 2-4 hours.[7]

-

Workup: Cool the reaction to room temperature. Pour the mixture into a separatory funnel containing deionized water (300 mL) and ethyl acetate (200 mL).

-

Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 100 mL).

-

Washing: Combine the organic layers and wash with 10% aqueous lithium chloride (3 x 50 mL) to remove residual DMF, followed by a wash with saturated sodium chloride (brine, 1 x 50 mL).[1]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 1-(benzyloxy)-3-(difluoromethoxy)benzene. This is often carried forward without further purification.

Part 2: Deprotection to this compound

-

Setup: Dissolve the crude product from Part 1 in ethanol (150 mL) in a suitable flask.

-

Catalyst: Carefully add palladium on carbon (10% Pd/C, ~500 mg) to the solution.

-

Hydrogenation: Securely attach a balloon filled with hydrogen gas (H₂) to the flask (or use a hydrogenation apparatus). Evacuate and backfill the flask with H₂ three times.

-

Reaction: Stir the mixture vigorously under a positive pressure of H₂ at room temperature. Monitor the reaction by TLC until the starting material is consumed (typically 4-12 hours).

-

Filtration and Concentration: Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with ethanol. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the resulting crude oil by column chromatography on silica gel to afford pure this compound.

Caption: Experimental workflow using sodium chlorodifluoroacetate.

Method B: Rapid Synthesis with Difluoromethyltriflate (HCF₂OTf)

This modern approach utilizes a non-ozone-depleting liquid reagent that enables difluoromethylation to occur within minutes at room temperature.[8] The reaction is exceptionally fast and tolerant of various functional groups. The mechanism is believed to proceed via the rapid formation of difluorocarbene upon reaction of HCF₂OTf with a base.[5] Evidence for the carbene pathway includes deuterium incorporation when the reaction is run in D₂O and the formation of difluorocyclopropane when an alkene is used as a trapping agent.[5]

Experimental Protocol: Synthesis via HCF₂OTf

-

Setup: In a 100 mL round-bottomed flask, dissolve 3-benzyloxyphenol (2.0 g, 10.0 mmol, 1.0 equiv) in acetonitrile (MeCN, 40 mL).

-

Base Addition: Add aqueous potassium hydroxide (KOH, 2.0 M, 10 mL, 20.0 mmol, 2.0 equiv) and stir the biphasic mixture vigorously at room temperature.

-

Reagent Addition: Add difluoromethyltriflate (HCF₂OTf, ~1.5 equiv) dropwise via syringe over 5 minutes. Caution: The reaction can be exothermic.

-

Reaction: Stir the reaction at room temperature. The reaction is often complete within 15-30 minutes. Monitor by TLC.

-

Workup and Purification: Follow steps 6-9 as described in Method A, Part 1.

-

Deprotection: Follow the deprotection procedure as described in Method A, Part 2.

Method C: Fluoroform as a Difluorocarbene Source

Fluoroform (CHF₃) is an inexpensive, non-toxic, and non-ozone-depleting gas that can serve as a difluorocarbene precursor.[9] The reaction is typically run under basic conditions in a two-phase system (e.g., water/dioxane) at moderate temperatures and atmospheric pressure.[4] While economically attractive, this method requires specialized equipment for handling a gaseous reagent.

General Procedure Outline: Synthesis via CHF₃

-

Setup: A pressure-rated flask is charged with 3-benzyloxyphenol, a suitable solvent like dioxane or acetonitrile, and a strong aqueous base (e.g., KOH).

-

Gas Introduction: The flask is sealed, and fluoroform gas is bubbled through the vigorously stirred mixture.

-

Reaction: The reaction is heated to a moderate temperature (e.g., 60-70 °C) and maintained for several hours.

-

Workup and Deprotection: A standard aqueous workup is performed, followed by the deprotection step as outlined in Method A.

Comparative Analysis of Synthesis Methods

| Feature | Method A (ClCF₂CO₂Na) | Method B (HCF₂OTf) | Method C (CHF₃) |

| Reagent State | Solid | Liquid | Gas |

| Handling | Operationally simple, stable solid | Air-stable liquid, easy to handle | Requires gas handling equipment |

| Reaction Temp. | High (e.g., 120 °C) | Room Temperature | Moderate (e.g., 60-70 °C) |

| Reaction Time | Hours (2-4 h) | Minutes (15-30 min) | Hours (several) |

| Key Advantage | Robust, scalable, non-toxic reagent | Extremely fast, mild conditions | Low reagent cost |

| Key Disadvantage | High temperature required | Reagent is specialized/costlier | Specialized setup for gas |

| Reference | [1],[7] | [5],[8] | [4],[9] |

Conclusion and Future Outlook

The synthesis of this compound is most strategically approached by the O-difluoromethylation of a mono-protected resorcinol derivative. While several methods exist for generating the key difluorocarbene intermediate, the thermal decarboxylation of sodium chlorodifluoroacetate offers a superb balance of operational simplicity, scalability, and environmental consideration, making it a highly recommended protocol for laboratory and process development. For rapid synthesis on a smaller scale, the use of difluoromethyltriflate provides an excellent alternative with mild conditions and short reaction times.

Emerging technologies, such as visible-light photoredox catalysis using precursors like difluorobromoacetic acid, promise even milder and more controlled reaction conditions in the future, further expanding the synthetic chemist's toolkit for accessing these valuable fluorinated building blocks.[10]

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 7. orgsyn.org [orgsyn.org]

- 8. Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate | The Hartwig Group [hartwig.cchem.berkeley.edu]

- 9. Use of fluoroform as a source of difluorocarbene in the synthesis of difluoromethoxy- and difluorothiomethoxyarenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]